

# Unveiling Galacto-Dapagliflozin: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *galacto-Dapagliflozin*

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An In-depth Analysis of the Chemical Structure, Properties, and Synthesis of a Novel SGLT2 Inhibitor Analog

This technical guide provides a comprehensive overview of **galacto-Dapagliflozin**, a stereoisomer of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical structure, physicochemical and pharmacological properties, and methodologies for its synthesis and analysis.

## Chemical Structure and Identification

**Galacto-Dapagliflozin**, systematically named (2S,3R,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, is a C-aryl glycoside. It shares the same aglycone as Dapagliflozin but possesses a galacto-configuration in its sugar moiety, differing in the stereochemistry at the C4' position.

Chemical Identifiers:

- IUPAC Name: (2S,3R,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- Molecular Formula: C<sub>21</sub>H<sub>25</sub>ClO<sub>6</sub>[\[1\]](#)
- Molecular Weight: 408.87 g/mol [\[1\]](#)[\[2\]](#)

- CAS Number: 1408245-02-2[1]

## Physicochemical and Pharmacological Properties

**Galacto-Dapagliflozin** exhibits distinct inhibitory activity against human sodium-glucose cotransporters 1 and 2 (hSGLT1 and hSGLT2). While it retains selectivity for hSGLT2, its potency and dissociation kinetics differ from its gluco-configured counterpart, Dapagliflozin.

Property	Value	Transporter	Reference
Inhibitor Constant (K <sub>i</sub> )	25 nM	hSGLT2	[3][4][5][6][7]
25,000 nM	hSGLT1	[3][4][5][6][7]	
Half-time off-rate (t <sub>1/2,Off</sub> )	≈ 20–30 s	hSGLT2	[3][4][5]
1–2 s	hSGLT1	[3][4][5]	

## Experimental Protocols

### Synthesis of Galacto-Dapagliflozin

The synthesis of **galacto-Dapagliflozin** can be achieved from Dapagliflozin through a multi-step process involving protection, epimerization, and deprotection. The following is a generalized protocol based on established methods for the synthesis of Dapagliflozin and its analogs.

Workflow for the Synthesis of **Galacto-Dapagliflozin**:



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Caption: Synthetic workflow for **galacto-Dapagliflozin** from Dapagliflozin.

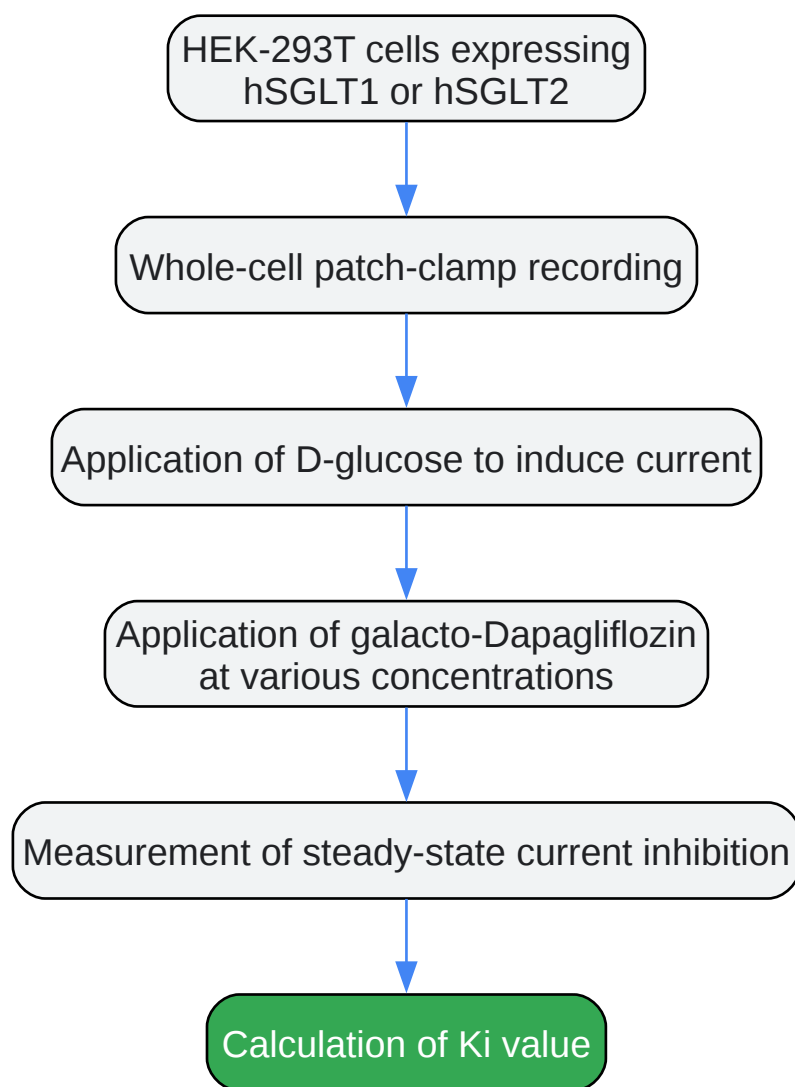
Methodology:

- **Protection of Dapagliflozin:** The hydroxyl groups of the glucose moiety of Dapagliflozin are protected, commonly through acetylation using acetic anhydride in the presence of a catalyst like pyridine. This prevents side reactions in subsequent steps.
- **Oxidation at C4':** The protected Dapagliflozin is subjected to an oxidation reaction to convert the C4' hydroxyl group into a ketone. This can be achieved using various oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
- **Stereoselective Reduction:** The resulting ketone is then stereoselectively reduced to yield the axial hydroxyl group characteristic of the galactose configuration. This is a critical step, and the choice of reducing agent (e.g., a bulky hydride reagent) is crucial to achieve the desired stereochemistry.
- **Deprotection:** The protecting groups are removed to yield **galacto-Dapagliflozin**. For acetyl groups, this is typically done by hydrolysis using a base such as sodium methoxide in methanol.
- **Purification:** The final product is purified using techniques like column chromatography or recrystallization to obtain high-purity **galacto-Dapagliflozin**.

## Determination of Inhibitory Activity (K<sub>i</sub>)

The inhibitory constant (K<sub>i</sub>) of **galacto-Dapagliflozin** against hSGLT1 and hSGLT2 can be determined using electrophysiological methods.

Experimental Workflow for K<sub>i</sub> Determination:



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Caption: Workflow for determining the inhibitory constant (Ki).

Methodology:

- **Cell Culture and Transfection:** Human embryonic kidney 293T (HEK-293T) cells are cultured and transfected with plasmids encoding either hSGLT1 or hSGLT2.
- **Electrophysiological Recording:** Whole-cell patch-clamp recordings are performed on the transfected cells. The membrane potential is held at a constant voltage.
- **Substrate Application:** A solution containing D-glucose is applied to the cells to induce a current mediated by the expressed SGLT transporter.

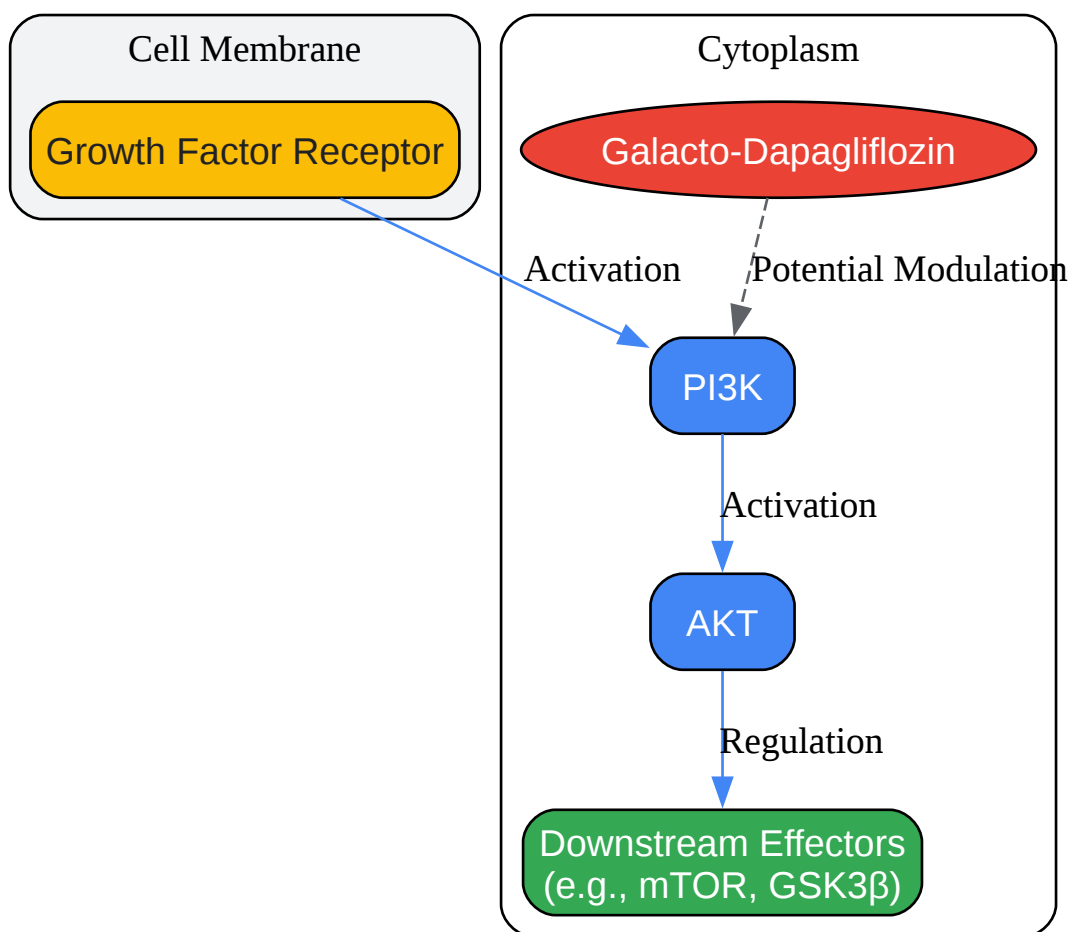
- **Inhibitor Application:** Once a stable baseline current is established, solutions containing varying concentrations of **galacto-Dapagliflozin** are applied to the cells.
- **Data Analysis:** The inhibition of the glucose-induced current at each inhibitor concentration is measured. The  $K_i$  value is then calculated by fitting the concentration-response data to the appropriate inhibition model.

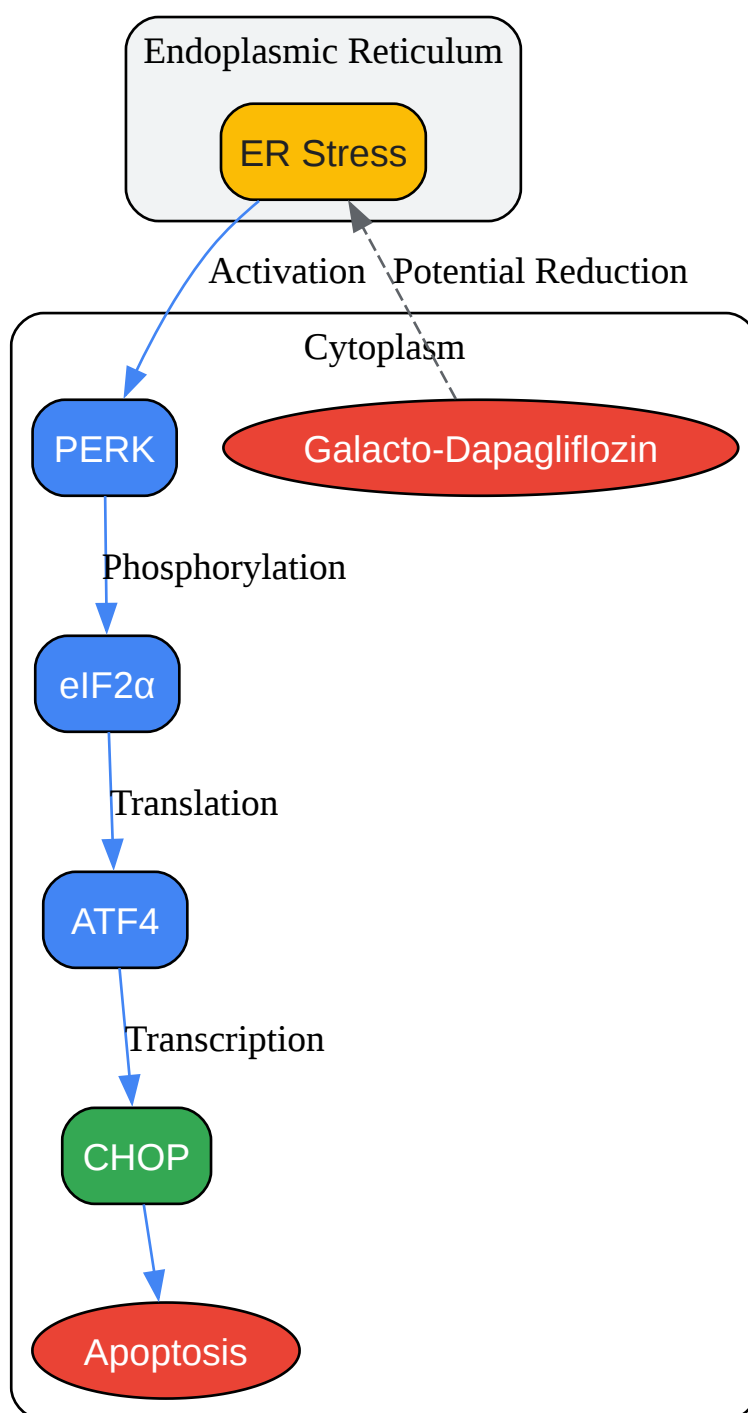
## Potential Signaling Pathway Interactions

While the primary mechanism of action for gliflozins is the direct inhibition of SGLT2, studies on Dapagliflozin suggest potential off-target effects on various cellular signaling pathways. It is plausible that **galacto-Dapagliflozin** may exert similar effects.

### PI3K/AKT Signaling Pathway

Dapagliflozin has been shown to modulate the PI3K/AKT pathway, which is crucial for cell growth, survival, and metabolism.





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